

Physical and chemical properties of substituted pyrimidines

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Compound of Interest

Compound Name: 6-Chloro-2,5-dimethylpyrimidin-4-amine

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrimidines

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a foundational structure in the realm of biochemistry and medicinal chemistry.^{[1][2]} As a six-membered ring containing two nitrogen atoms at positions 1 and 3, the pyrimidine scaffold is integral to the structure of nucleosides, forming the essential building blocks of nucleic acids (DNA and RNA), namely cytosine, thymine, and uracil.^{[1][3]} Beyond their fundamental biological role, pyrimidine derivatives are recognized as "privileged scaffolds" in drug discovery. They exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.^{[2][4][5]} This versatility has led to the development of numerous therapeutic agents, such as the anticancer drug 5-fluorouracil and the antibacterial trimethoprim.^{[5][6]}

This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key concepts to aid in the design and development of novel pyrimidine-based therapeutic agents.

Core Physicochemical Properties of the Pyrimidine Nucleus

The parent pyrimidine molecule is a colorless, crystalline solid with a distinct aromatic odor.^[1] ^[7] Its properties are heavily influenced by the two electronegative nitrogen atoms in the ring, which create a π -deficient system.^[7]^[8] This π -deficiency is a defining characteristic, governing the molecule's reactivity and basicity.

Chemical Properties

- Aromaticity and π -Deficiency: Like pyridine, pyrimidine is an aromatic heterocycle. However, the inclusion of a second nitrogen atom further decreases the π -electron density of the ring, making it significantly π -deficient.^[8]^[9] This electron deficiency is most pronounced at the 2, 4, and 6 positions.^[7]^[8]
- Reactivity: The π -deficient nature of the pyrimidine ring makes electrophilic aromatic substitution difficult, as the ring is deactivated.^[8]^[9] When such reactions do occur, they are most favorable at the 5-position, which is the least electron-deficient.^[8] Conversely, the ring is highly susceptible to nucleophilic aromatic substitution, particularly at the electron-poor 2, 4, and 6 positions.^[8]
- Basicity: The second nitrogen atom also reduces the ring's ability to stabilize a positive charge upon protonation, making pyrimidine a much weaker base than pyridine. The pKa for protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine.^[8]^[9]

Physical Properties

The fundamental physical properties of the unsubstituted pyrimidine molecule are summarized in the table below. These values are critical for experimental design, particularly in purification, formulation, and analytical processes.

Property	Value	References
Molecular Formula	C ₄ H ₄ N ₂	[1]
Molar Mass	80.088 g/mol	[1]
Appearance	Colorless crystalline solid	[1]
Melting Point	20 to 22 °C (68 to 72 °F)	[1] [8]
Boiling Point	123 to 124 °C (253 to 255 °F)	[1] [8]
Density	1.016 g/cm ³	[1]
Solubility in Water	Miscible	[8] [10]

Impact of Substitution on Physicochemical Properties

The introduction of substituents to the pyrimidine ring dramatically alters its physical, chemical, and biological properties. The nature and position of these substituents can modulate key parameters like solubility, lipophilicity (LogP), and acid-base dissociation (pKa), which are critical for a compound's pharmacokinetic and pharmacodynamic profile. For instance, electron-withdrawing groups can enhance the potency of some anticancer pyrimidine derivatives, while electron-donating groups may reduce it.[\[11\]](#)

Quantitative Physicochemical Data of Representative Substituted Pyrimidines

The following table summarizes key physicochemical properties for a selection of substituted pyrimidine derivatives, illustrating the range of properties observed within this chemical class.

Compound ID/Name	Structure	Melting Point (°C)	LogP	Aqueous Solubility (µg/mL)	pKa	References
2-Chloropyrimidine	2-Cl-C ₄ H ₃ N ₂	64-65	0.85 (calc.)	-	-	[12]
2-Aminopyrimidine	2-NH ₂ -C ₄ H ₃ N ₂	124-126	-0.19 (calc.)	-	3.54	[12]
5-Methylpyrimidine	5-CH ₃ -C ₄ H ₃ N ₂	32-33	0.81 (calc.)	-	1.83	[12]
XYZ-I-71	N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)octanamide	119-120	2.27	Not Reported	Not Reported	[13]
XYZ-I-73	N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)dodecanamide	107-108	3.94	Not Reported	Not Reported	[13]
MDT 4	4-amino-6-(4-chlorophenyl)-2-	-	-	Low	-	[14]

sulfanyl-
1,4,5,6-
tetrahydrop
yrimidine-
5-
carbonitrile

	4-amino-6- (furan-2- yl)-2- sulfanyl-	-	-	High	-	[14]
MDT 9	1,4,5,6- tetrahydrop yrimidine- 5- carbonitrile	-	-	-	-	

Experimental Protocols

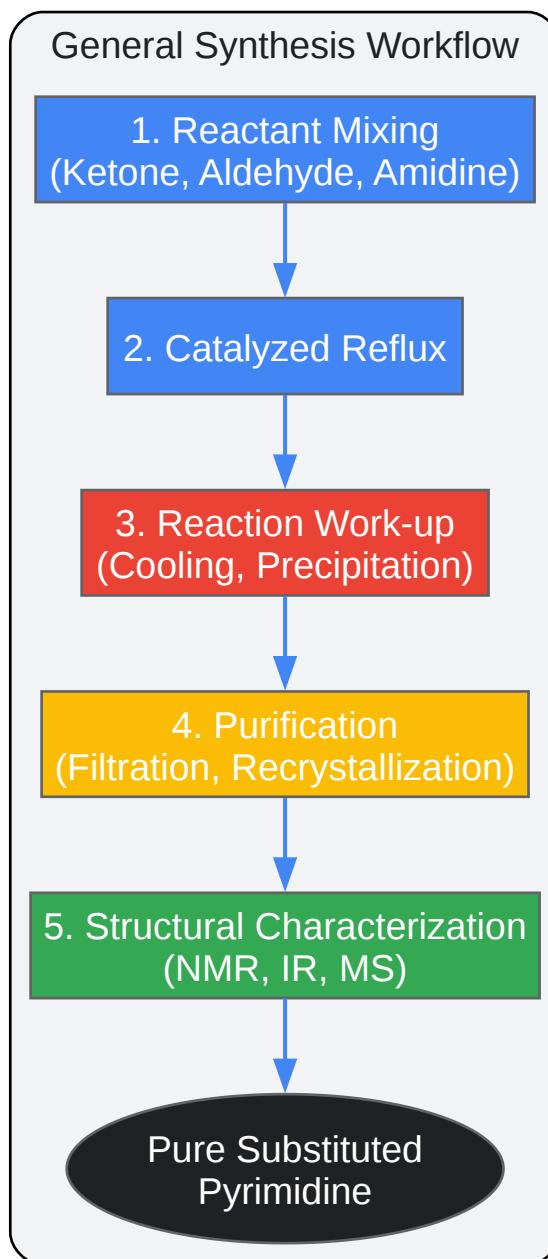
The accurate determination and synthesis of pyrimidine derivatives are crucial for drug development. Below are detailed methodologies for key experiments.

Synthesis of Substituted Pyrimidines: General Protocol for Three-Component Condensation

Many substituted pyrimidines can be synthesized efficiently via a one-pot, three-component reaction.[\[6\]](#)[\[15\]](#)[\[16\]](#) This approach involves the condensation of a ketone, an aldehyde, and an amidine-containing compound.

- **Reactant Preparation:** In a round-bottom flask, dissolve the substituted ketone (e.g., acetophenone derivative, 1 mmol) and the substituted aldehyde (e.g., benzaldehyde derivative, 1 mmol) in a suitable solvent such as ethanol or dioxane.[\[6\]](#)[\[17\]](#)
- **Addition of Amidine:** Add the amidine salt (e.g., metformin or benzamidine hydrochloride, 1 mmol) and a catalytic amount of a base (e.g., piperidine or sodium hydroxide) to the mixture. [\[6\]](#)[\[17\]](#)

- Reaction: Reflux the reaction mixture for several hours (typically 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]
- Work-up: After completion, concentrate the reaction mixture under reduced pressure. Cool the residue and pour it onto crushed ice.[6]
- Isolation and Purification: Filter the resulting solid product under vacuum, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol, or a dichloromethane/methanol mixture) to obtain the pure substituted pyrimidine.[6]
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17][18]



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A generalized workflow for the synthesis of substituted pyrimidines.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method is a standard protocol.[13]

- Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.[13]
- Compound Addition: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent.[13]
- Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Spike the vial with a small volume of the compound's stock solution.[13]
- Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible phases.
- Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
- Calculation: Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

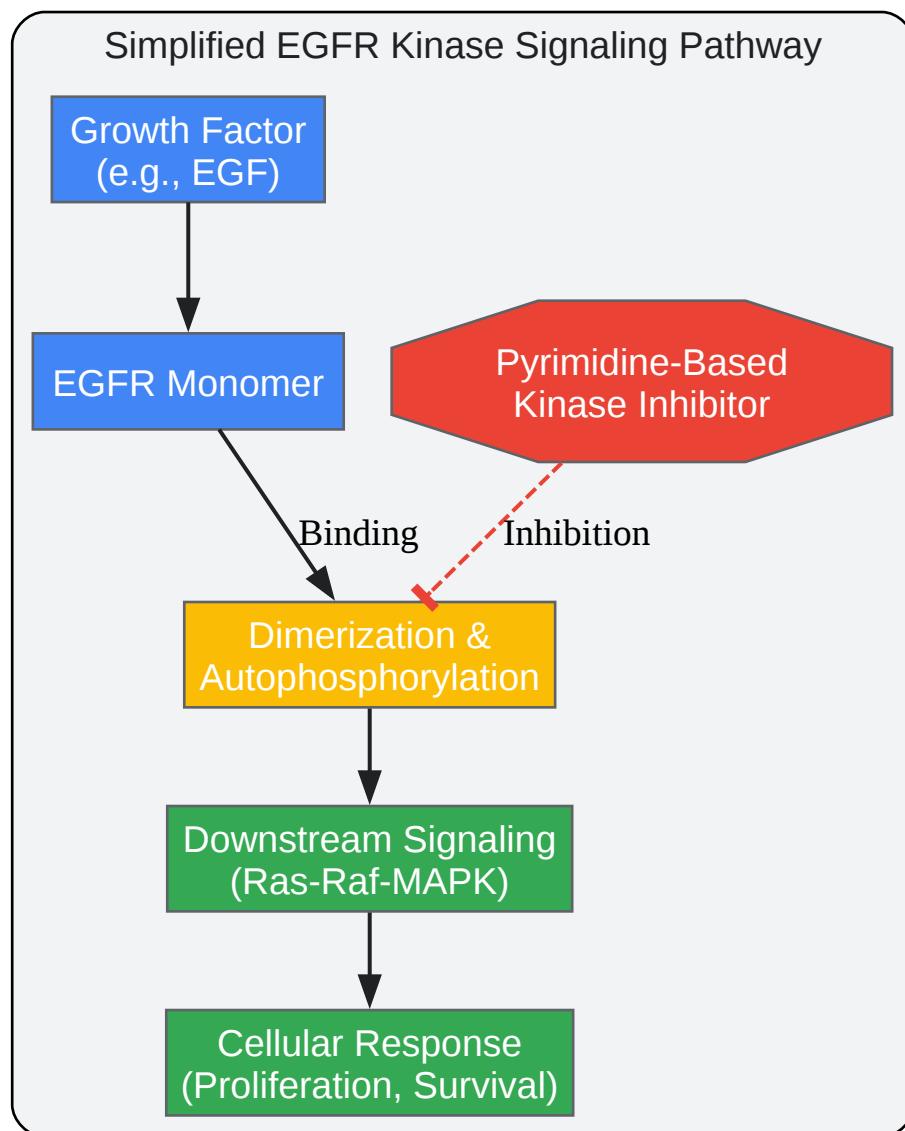
Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is also commonly used here.[13]

- Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[13]
- Equilibration: Seal the vial and agitate it in a shaker or stirrer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is achieved.[13]
- Sample Collection: After equilibration, allow the suspension to settle.

- **Filtration:** Carefully withdraw a sample from the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove any undissolved solid.[13]
- **Analysis:** Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical instrument (e.g., HPLC-UV).
- **Calculation:** The measured concentration represents the equilibrium solubility of the compound in the buffer at that temperature.

Role in Drug Development and Signaling Pathways

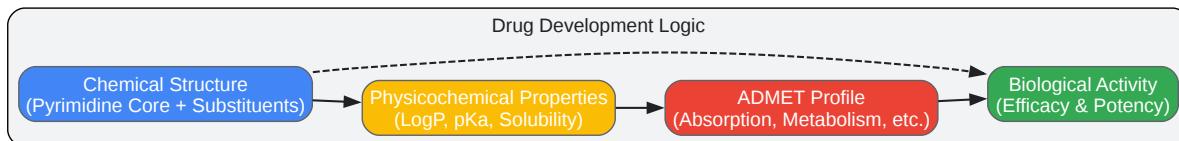
Substituted pyrimidines are central to modern drug discovery, often targeting key enzymes like kinases.[19] The pyrimidine scaffold can act as a bioisostere for other aromatic systems and form crucial hydrogen bonds within enzyme active sites.[19] For example, many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, used in cancer therapy, feature a substituted pyrimidine core that competes with ATP for binding to the kinase domain, thereby inhibiting downstream signaling and halting cell proliferation.[11][19]



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Inhibition of a kinase signaling pathway by a pyrimidine-based drug.

The development of a successful drug candidate relies on the interplay between its structure, physicochemical properties, and its resulting biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.



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